

Spectroscopic Profile of 2,4,6-Tri-tert-butylpyrimidine: A Technical Guide

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Compound of Interest

Compound Name: **2,4,6-Tri-tert-butylpyrimidine**

Cat. No.: **B1306805**

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,4,6-Tri-tert-butylpyrimidine** (TTBP), a sterically hindered, non-nucleophilic base of significant interest in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **2,4,6-Tri-tert-butylpyrimidine**.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H NMR	7.15	s	H-5 (aromatic)
	1.45	s	$\text{C}(\text{CH}_3)_3$ at C-4
	1.35	s	$\text{C}(\text{CH}_3)_3$ at C-2 and C-6
^{13}C NMR	178.0	s	C-2 and C-6
	169.5	s	C-4
	112.0	s	C-5
	40.5	s	$\text{C}(\text{CH}_3)_3$ at C-4
	38.0	s	$\text{C}(\text{CH}_3)_3$ at C-2 and C-6
	31.0	s	$\text{C}(\text{CH}_3)_3$ at C-4
	29.5	s	$\text{C}(\text{CH}_3)_3$ at C-2 and C-6

Solvent: CDCl_3 . Chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: Infrared (IR) Spectroscopy Peak List

Wavenumber (cm^{-1})	Intensity	Assignment
2965	Strong	C-H stretch (aliphatic)
1585	Medium	C=N stretch (pyrimidine ring)
1530	Medium	C=C stretch (pyrimidine ring)
1470	Medium	C-H bend (aliphatic)
1365	Strong	C-H bend (tert-butyl)

Sample prepared as a thin film.

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
248	40	[M] ⁺
233	100	[M - CH ₃] ⁺
191	25	[M - C ₄ H ₉] ⁺
57	30	[C ₄ H ₉] ⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 300 spectrometer (300 MHz for ¹H and 75 MHz for ¹³C). The sample was dissolved in chloroform-d (CDCl₃), and chemical shifts were referenced internally to residual CHCl₃ (δ = 7.26 ppm for ¹H) and CDCl₃ (δ = 77.0 ppm for ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The spectrum was recorded from a thin film of the compound on a NaCl plate.

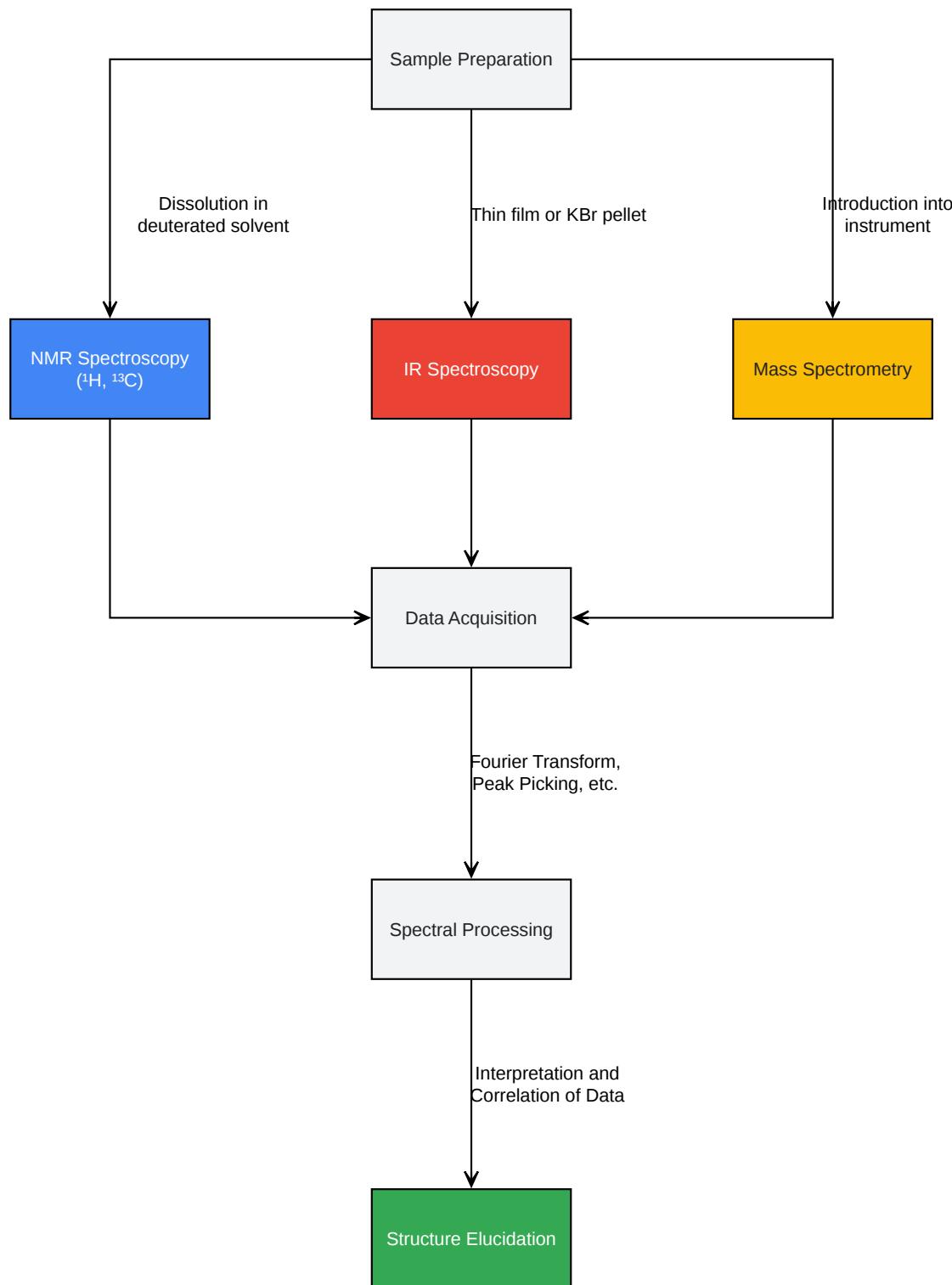
Mass Spectrometry (MS)

Low-resolution mass spectra were obtained on a Finnigan MAT 95Q mass spectrometer using electron ionization (EI) at 70 eV.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **2,4,6-Tri-tert-butylpyrimidine**.

General Workflow for Spectroscopic Analysis

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Caption: A diagram illustrating the typical workflow for spectroscopic analysis.

This guide provides foundational spectroscopic data and methodologies for **2,4,6-Tri-tert-butylpyrimidine**, supporting its application in synthetic chemistry and drug discovery. The presented data is based on the seminal work of Crich, D.; Smith, M.; Yao, Q.; Picione, J. in *Synthesis* 2001, 323-326.

- To cite this document: BenchChem. [Spectroscopic Profile of 2,4,6-Tri-tert-butylpyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1306805#spectroscopic-data-for-2-4-6-tri-tert-butylpyrimidine-nmr-ir-ms\]](https://www.benchchem.com/product/b1306805#spectroscopic-data-for-2-4-6-tri-tert-butylpyrimidine-nmr-ir-ms)

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